2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyhydroxylated Piperidine Alkaloids
Research has demonstrated the synthesis of polyhydroxylated piperidine and indolizidine alkaloids through key steps involving intermolecular Michael addition. These alkaloids, such as 1-deoxy-D-gluco-homonojirimycin and 1-deoxy-castanospermine, have significant implications in medicinal chemistry due to their potential biological activities (Patil, Tilekar, & Dhavale, 2001).
Novel Salt Formulation for Pharmaceutical Use
A novel salt formulation involving related chemical structures has been investigated for its use in pharmaceutical compositions. This research highlights the ongoing efforts to enhance the solubility and therapeutic efficacy of complex chemical compounds (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Antimicrobial Nano-Materials
Compounds with similar structures have been evaluated for their antimicrobial activities, showcasing their potential in addressing pathogenic bacteria and Candida species. The findings indicate the importance of certain substituents in enhancing anticandidal activity, suggesting a pathway for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
ACAT-1 Inhibitor for Treating Diseases
The discovery of compounds as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1) opens up new avenues for treating diseases involving ACAT-1 overexpression. These inhibitors demonstrate significant selectivity and solubility, highlighting their therapeutic potential (Shibuya et al., 2018).
Synthesis of Benzoxazinone Derivatives as NPY Y5 Antagonists
The synthesis and evaluation of 2-benzoxazinone derivatives as neuropeptide Y5 (NPY Y5) antagonists for obesity treatment show promising in vivo activity. This research underscores the role of chemical synthesis in developing new therapeutic agents for managing obesity (Torrens et al., 2005).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(12-15-5-6-19-20(11-15)29-14-28-19)23-17-7-9-26(10-8-17)21-13-16-3-1-2-4-18(16)24-25-21/h5-6,11,13,17H,1-4,7-10,12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVHAULEIVCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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